N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide
Overview
Description
N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide is an organic compound characterized by the presence of an aminophenyl group and a dichlorophenoxy group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide typically involves the following steps:
Formation of the Butanamide Backbone: The initial step involves the preparation of the butanamide backbone through the reaction of butyric acid with ammonia or an amine under dehydrating conditions.
Introduction of the Dichlorophenoxy Group: The next step involves the introduction of the 2,4-dichlorophenoxy group through a nucleophilic substitution reaction. This can be achieved by reacting the butanamide intermediate with 2,4-dichlorophenol in the presence of a base such as sodium hydroxide.
Attachment of the Aminophenyl Group: The final step involves the attachment of the 4-aminophenyl group through an amide bond formation. This can be achieved by reacting the intermediate with 4-aminobenzoic acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The dichlorophenoxy group can be reduced to form the corresponding phenol.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines (e.g., methylamine) or thiols (e.g., thiophenol) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding phenol.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: It can be used to study the effects of phenoxy and aminophenyl groups on biological systems.
Industrial Processes: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes or receptors, leading to modulation of their activity. The dichlorophenoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
N-(4-Aminophenyl)-4-phenoxybutanamide: Lacks the dichloro substitution, which may affect its reactivity and biological activity.
N-(4-Aminophenyl)-4-(2-chlorophenoxy)-butanamide: Contains only one chlorine atom, which may result in different chemical and biological properties.
Uniqueness
N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide is unique due to the presence of both the aminophenyl and dichlorophenoxy groups, which confer specific chemical reactivity and biological activity. The dichloro substitution enhances its potential for various chemical reactions and may improve its efficacy in biological applications.
Properties
IUPAC Name |
N-(4-aminophenyl)-4-(2,4-dichlorophenoxy)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-11-3-8-15(14(18)10-11)22-9-1-2-16(21)20-13-6-4-12(19)5-7-13/h3-8,10H,1-2,9,19H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDLYTOJGQWIEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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